molecular formula C23H17Cl2N5S B461529 N'-{1-(3,4-dichlorophenyl)-2-[3-(2-pyridinyl)-1-isoquinolinyl]vinyl}carbamohydrazonothioic acid

N'-{1-(3,4-dichlorophenyl)-2-[3-(2-pyridinyl)-1-isoquinolinyl]vinyl}carbamohydrazonothioic acid

Cat. No.: B461529
M. Wt: 466.4g/mol
InChI Key: JUBHVAPVRZKHRH-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[[Z-1-(3,4-dichlorophenyl)-2-(3-pyridin-2-ylisoquinolin-1-yl)ethenyl]amino]thiourea is a complex organic compound with the molecular formula C23H17Cl2N5S and a molecular weight of 466.4 g/mol This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyridinylisoquinolinyl group, and a thiourea moiety

Preparation Methods

The synthesis of [[Z-1-(3,4-dichlorophenyl)-2-(3-pyridin-2-ylisoquinolin-1-yl)ethenyl]amino]thiourea typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like [[Z-1-(3,4-dichlorophenyl)-2-(3-pyridin-2-ylisoquinolin-1-yl)ethenyl]amino]thiourea.

Chemical Reactions Analysis

[[Z-1-(3,4-dichlorophenyl)-2-(3-pyridin-2-ylisoquinolin-1-yl)ethenyl]amino]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[[Z-1-(3,4-dichlorophenyl)-2-(3-pyridin-2-ylisoquinolin-1-yl)ethenyl]amino]thiourea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [[Z-1-(3,4-dichlorophenyl)-2-(3-pyridin-2-ylisoquinolin-1-yl)ethenyl]amino]thiourea involves its interaction with molecular targets through binding to specific receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

[[Z-1-(3,4-dichlorophenyl)-2-(3-pyridin-2-ylisoquinolin-1-yl)ethenyl]amino]thiourea can be compared with other similar compounds, such as:

  • 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one
  • Indole derivatives

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C23H17Cl2N5S

Molecular Weight

466.4g/mol

IUPAC Name

[[(Z)-1-(3,4-dichlorophenyl)-2-(3-pyridin-2-ylisoquinolin-1-yl)ethenyl]amino]thiourea

InChI

InChI=1S/C23H17Cl2N5S/c24-17-9-8-15(11-18(17)25)20(29-30-23(26)31)13-21-16-6-2-1-5-14(16)12-22(28-21)19-7-3-4-10-27-19/h1-13,29H,(H3,26,30,31)/b20-13-

InChI Key

JUBHVAPVRZKHRH-MOSHPQCFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(N=C2/C=C(/C3=CC(=C(C=C3)Cl)Cl)\NNC(=S)N)C4=CC=CC=N4

SMILES

C1=CC=C2C(=C1)C=C(N=C2C=C(C3=CC(=C(C=C3)Cl)Cl)NNC(=S)N)C4=CC=CC=N4

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2C=C(C3=CC(=C(C=C3)Cl)Cl)NNC(=S)N)C4=CC=CC=N4

Origin of Product

United States

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